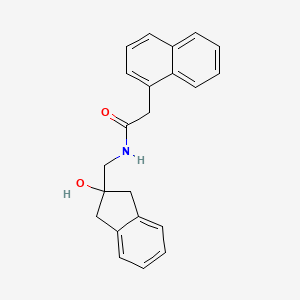

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c24-21(12-17-10-5-9-16-6-3-4-11-20(16)17)23-15-22(25)13-18-7-1-2-8-19(18)14-22/h1-11,25H,12-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGKUHNDXQEGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)CC3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, which features an indene moiety and a naphthalene derivative, suggests a diverse range of interactions with biological targets. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H21NO2

- Molecular Weight : 331.415 g/mol

- Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indene structure may enhance binding affinity to proteins and enzymes involved in disease processes.

Binding Studies

Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to enzymes and receptors. For instance, the indene moiety may facilitate hydrophobic interactions, while the naphthalene component could contribute to π-stacking interactions with aromatic residues in target proteins.

Antimicrobial Activity

Several studies have reported that derivatives of indene and naphthalene exhibit antimicrobial properties. The compound has shown promising results against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625–62.5 μM |

| Enterococcus spp. | 62.5–125 μM |

These findings suggest that the compound may function by inhibiting protein synthesis or disrupting cell wall integrity .

Anticancer Potential

The structural characteristics of this compound indicate potential anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of similar compounds on human cancer cell lines revealed IC50 values indicating significant growth inhibition at low concentrations. For instance, an analog showed an IC50 of 900 nM against leukemia cells .

- Biofilm Inhibition : Research on biofilm-forming bacteria has shown that compounds related to this structure can inhibit biofilm formation effectively. The compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

- Structure–Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess potential clinical applications.

Comparison with Similar Compounds

Naphthalen-1-yl Acetamide Derivatives with Triazole Linkers ()

Compounds 6a-m (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) share the naphthalenyl-acetamide core but incorporate triazole rings and phenyl/aryl substituents. Key differences include:

- Functional Groups : The target compound lacks a triazole linker, instead possessing a hydroxy-dihydroindenylmethyl group.

- Spectroscopy : IR peaks for –NH (3262–3302 cm⁻¹) and C=O (1671–1682 cm⁻¹) in align with typical acetamide vibrations. The hydroxy group in the target compound would introduce additional IR absorption near 3200–3600 cm⁻¹.

Indenyl Acetamide Derivatives (–18)

Naphthyl-Acetamides with Heterocyclic Substituents (–16)

- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide () : Replaces the hydroxy-indenyl group with a piperidine moiety, demonstrating how nitrogen-containing substituents influence MAO-B and cholinesterase inhibition .

- 2-(1-Naphthyl)-N-[2-thienyl(3-thienyl)methyl]acetamide () : Incorporates thiophene rings, illustrating versatility in acetamide nitrogen substitutions for tuning electronic properties .

Hydroxy-Indole/Indolone Derivatives (–20)

- 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18, ) : Features an indolone moiety instead of the dihydroindenyl group, suggesting divergent biological targets (e.g., kinase or protease inhibition) .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving naphthalene and indene derivatives. A copper-catalyzed 1,3-dipolar cycloaddition (e.g., using Cu(OAc)₂ in tert-butanol/water) is effective for forming triazole or amide linkages, as seen in analogous acetamide syntheses . Optimizing solvent systems (e.g., DMF for nucleophilic substitutions) and reaction time (6–8 hours at room temperature) improves yields. Purification via recrystallization (ethanol) and validation by TLC (hexane:ethyl acetate) are critical .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H/¹³C in DMSO-d₆) to verify proton environments and carbon backbones, focusing on peaks for naphthalene (δ 7.2–8.6 ppm) and indene hydroxyl groups (δ 5.3–5.5 ppm) .

- IR to confirm amide C=O stretches (~1670 cm⁻¹) and hydroxyl groups (~3260 cm⁻¹) .

- HRMS for molecular ion validation (e.g., [M+H]⁺ at 331.4 g/mol) .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Methodological Answer : Screen for protease inhibition (e.g., proteasome assays) or receptor-binding activity using in vitro enzymatic assays. Similar acetamides show affinity for targets like kinases or G-protein-coupled receptors (GPCRs) via competitive binding studies with fluorescent probes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths/angles and hydrogen-bonding networks. Tools like SHELX (for refinement) and ORTEP-3 (for visualization) aid in modeling the indene-naphthalene spatial arrangement . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O–H⋯O interactions from the hydroxyindenyl group) .

Q. What experimental and computational methods address contradictions in reported bioactivity data?

- Methodological Answer :

- Experimental : Conduct dose-response curves (IC₅₀/EC₅₀) across multiple cell lines to assess selectivity. Use SPR (surface plasmon resonance) for real-time binding kinetics .

- Computational : Perform molecular docking (AutoDock Vina) to predict binding modes to proteasomes or kinases. Compare with analogs (e.g., thiophene vs. furan substitutions) to rationalize activity differences .

Q. How do solvent polarity and pH influence the compound’s stability and reactivity in aqueous systems?

- Methodological Answer :

- Stability Studies : Monitor degradation via HPLC under varying pH (2–10) and temperatures (25–60°C). Use buffers (PBS, Tris-HCl) to simulate physiological conditions.

- Reactivity : Test nucleophilic acyl substitution (e.g., with amines) in polar aprotic solvents (DMF, DMSO) versus non-polar media (toluene). Track by TLC and ¹H NMR .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or employ asymmetric catalysis (e.g., Evans auxiliaries for stereocontrol).

- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., cycloadditions) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.